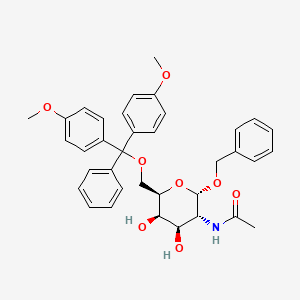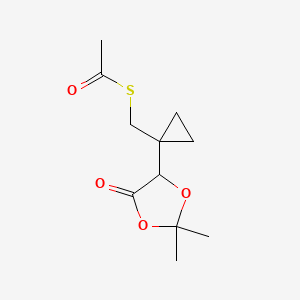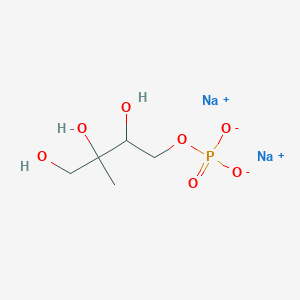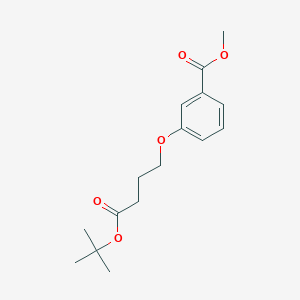
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C36H39NO8. It is primarily used in biochemical research, particularly in the study of glycosylation processes. This compound is known for its role as an inhibitor of O-linked glycosylation in various cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside typically involves multiple steps. The starting material is often a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and dimethoxytrityl groups. The reaction conditions usually involve the use of organic solvents such as methanol and DMSO, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.
Applications De Recherche Scientifique
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate for studying glycosylation processes.
Biology: Inhibits O-linked glycosylation, which is crucial for understanding protein modifications.
Medicine: Research on glycoprotein targeting and its implications in diseases such as cancer.
Industry: Employed in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, which is involved in the glycosylation of proteins. This inhibition disrupts the normal glycosylation process, leading to altered protein function and cellular behavior. The molecular targets include glycoproteins involved in cell signaling and adhesion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside
- Benzyl N-acetyl-α-D-galactosaminide
- GalNAc α-O-benzyl
Uniqueness
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is unique due to the presence of the dimethoxytrityl group, which provides additional stability and specificity in biochemical assays. This makes it particularly useful in research applications where precise inhibition of glycosylation is required .
Propriétés
Formule moléculaire |
C36H39NO8 |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C36H39NO8/c1-24(38)37-32-34(40)33(39)31(45-35(32)43-22-25-10-6-4-7-11-25)23-44-36(26-12-8-5-9-13-26,27-14-18-29(41-2)19-15-27)28-16-20-30(42-3)21-17-28/h4-21,31-35,39-40H,22-23H2,1-3H3,(H,37,38)/t31-,32-,33+,34-,35+/m1/s1 |
Clé InChI |
LWBFTPXXEIAMIE-KJQSSVQNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)





![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)


![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)


